Butopyronoxyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN BENZENE

PRACTICALLY INSOL IN GLYCEROL; SLIGHTLY SOL IN ETHYLENE GLYCOL, REFINED PETROLEUM OILS

Synonyms

Canonical SMILES

Butopyronoxyl molecular properties

Chemical Profile and Identity

The table below summarizes the core identifying information for Butopyronoxyl.

| Property | Description |

|---|---|

| CAS Registry Number | 532-34-3 [1] [2] [3] |

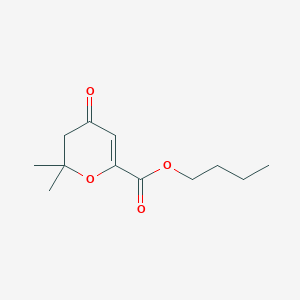

| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [2] |

| Other Names | Indalone; Butyl mesityl oxide oxalate; Dihydropyrone [1] [3] |

| Molecular Formula | C₁₂H₁₈O₄ [1] [2] [3] |

| Canonical SMILES | CCCCOC(=O)C1=CC(=O)CC(O1)(C)C [2] |

| InChI Key | OKIJSNGRQAOIGZ-UHFFFAOYSA-N [2] |

| Pesticide Type | Insect repellent [2] |

Physical and Chemical Properties

The following table details the key physical and chemical properties of this compound, gathered from experimental and calculated data.

| Property | Value | Unit | Source / Notes |

|---|---|---|---|

| Molecular Weight | 226.27 [1] [2] [3] | g/mol | - |

| Appearance | Yellow to pale reddish-brown liquid; aromatic odor [1] | - | Reasonably stable in air, slowly affected by light [1] |

| Density | 1.054 [1] [3] | g/mL | At 25 °C |

| Boiling Point | 256-270 [1] | °C | At 760 mmHg; other sources report 263°C [2] and 272.1°C [3] |

| Melting Point | 25 [1] [3] | °C | - |

| Flash Point | >230 [1] | °F | Also reported as 112.7°C [3] and 157°C [2] |

| Solubility in Water | 275 [2] | mg/L | At 20 °C and pH 7; insoluble in water [1] |

| Octanol-Water Partition Coefficient (Log P) | 2.42 [2] | - | Calculated; indicates low solubility [2] |

| Vapor Pressure | - | - | Data not available in search results |

| Storage | 4°C, protect from light [1] | - | - |

Biological Activity and Efficacy

This compound is characterized as an insect repellent with a non-systemic mode of action, disrupting an insect's ability to find a host [2]. Its efficacy and application details are summarized below.

| Aspect | Details |

|---|---|

| Mode of Action | Repellent action disrupting the insect's ability to find a host [2]. Classified by IRAC as "Unclassified MoA" (UNM) [2]. |

| Example Pests Controlled | Ticks; Flies (including Stable fly, Stomoxys calcitrans); Gnats; Mosquitoes; Lone Star ticks; Dog and cat fleas; Chiggers [1] [2]. |

| Example Applications | Applied directly to human skin and fabric or clothing [2]. |

| Regulatory Status | Not approved under EU EC Regulation 1107/2009 [2]. |

Synthetic Route

One published synthesis method for this compound is adapted from the work of Huang and Rawal (2000) [1].

Diagram: Experimental Workflow for this compound Synthesis

Synthesis begins with Rawal's diene and benzaldehyde in chloroform, proceeds through a cyclization step with acetyl chloride, and ends with purification to yield this compound [1].

Detailed Experimental Protocol [1]:

- Reaction Setup: To a flame-dried 25 mL flask under a nitrogen atmosphere, add freshly distilled Rawal’s diene (227 mg, 1 mmol) and 2 mL of chloroform (CHCl₃).

- Aldehyde Addition: Add benzaldehyde (1.5 mmol) dropwise via a gas-tight syringe.

- Stirring: Stir the reaction mixture at room temperature for 2 hours.

- Dilution and Cooling: Dilute the mixture with 15 mL of dichloromethane (CH₂Cl₂) and cool it to -78 °C.

- Cyclization: Treat the cooled solution with acetyl chloride (142 µL, 2 mmol) and stir for about 30 minutes.

- Quenching: Add saturated sodium carbonate (Na₂CO₃) solution to the mixture.

- Workup and Isolation: Separate the organic layer. Dilute the aqueous phase with 15 mL of water and extract it twice with dichloromethane. Combine all organic phases and dry over magnesium sulfate (MgSO₄).

- Purification: After filtration and concentration, a yellow oil is obtained. Purify this crude product via flash chromatography to afford this compound as the final product in an 86% overall yield.

Toxicity and Safety Profile

This compound is moderately toxic and requires careful handling.

| Aspect | Details |

|---|---|

| Acute Oral Toxicity (LD₅₀) | Rat: 7.4 mL/kg [3] or 7400 µL/kg [1]. Mouse: 11.6 mL/kg [3] or 11600 µL/kg [1]. Guinea Pig: 3200 µL/kg [3]. |

| Acute Dermal Toxicity (LD₅₀) | Rabbit: >10 mL/kg [3]. |

| Primary Toxic Effect | Toxic by ingestion; may cause liver damage [1]. Studies report liver changes, specifically in gall bladder structure or function [3]. |

| Skin and Eye Effects | A mild skin irritant [1]. A 13-week dermal study on rabbits reported dermatitis and death at 180 mL/kg [3]. |

| Safety Classifications | Risk Phrase: R38 (Irritating to skin) [1] [3]. Safety Phrase: S37/39 (Wear suitable gloves and eye/face protection) [1]. WGK Germany: 3 (Severely hazardous to water) [1] [3]. |

Information on Signaling Pathways

A specific, direct molecular signaling pathway for this compound in humans or insects was not identified in the search results. The compound is characterized as a repellent that disrupts host-finding behavior in insects [2], but its precise biomolecular targets and signaling-level interactions are not detailed in the available data. The search results [4] [5] [6] provide information on general cell signaling pathways but do not link them to this compound.

Conclusion

This compound is a well-characterized insect repellent with established synthesis, physical properties, and toxicity profiles. However, its mechanism of action at the molecular signaling level remains an area where current publicly available data is limited, and its application in modern human drug development appears unexplored.

References

- 1. 532-34-3 | CAS DataBase [chemicalbook.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. | CAS#:532-34-3 | Chemsrc this compound [chemsrc.com]

- 4. Cell Signaling | Thermo Fisher Scientific - RU Pathways [thermofisher.com]

- 5. List of signalling - Wikipedia pathways [en.wikipedia.org]

- 6. tocris.com/ signaling - pathways [tocris.com]

Chemical Identification and Properties

The table below summarizes the key identification and physicochemical property data for Butopyronoxyl.

| Property | Value / Description |

|---|---|

| CAS Registry Number | 532-34-3 [1] [2] [3] |

| Synonyms | Indalone, Butyl mesityl oxide oxalate, ENT 9 [1] [2] |

| Molecular Formula | C₁₂H₁₈O₄ [1] [2] [3] |

| Molecular Weight | 226.27 g/mol [1] [2] [3] |

| Physical State | Yellow to pale reddish-brown liquid [1] [3] |

| Odor | Aromatic [1] |

| Boiling Point | 248-272°C (lit.) [1] [2] [3] |

| Melting Point | ~25°C [2] [3] |

| Flash Point | 112.7 - 157°C [1] [2] [3] |

| Density | 1.054 g/mL at 25°C [1] [2] [3] |

| Water Solubility | 275 mg/L at 20°C (moderate) [3] |

| Log P (Octanol-Water) | 2.42 (indicates low hydrophobicity) [3] |

| Use | Insect repellent for mosquitoes, ticks, and other biting insects [3] |

Hazard Identification and Toxicology

The following table consolidates the hazard and toxicological information from the search results.

| Aspect | Details |

|---|---|

| GHS Classification | No data available in SDS [1] |

| Acute Oral Toxicity (LD₅₀) | Rat: 7,400 mg/kg [1] [2] Mouse: 11,600 mg/kg [2] Rabbit: 5,400 mg/kg [2] Guinea Pig: 3,200 mg/kg [2] | | Acute Dermal Toxicity (LD₅₀) | Rabbit: >10 mL/kg [2] | | Skin Irritation/Corrosion | No data available [1] | | Eye Irritation | No data available [1] | | Skin Sensitization | No data available [1] | | Other Hazards | Combustible when exposed to heat or flame. Emits acrid fumes when heated to decomposition [1] | | NFPA 704 Rating | Health: 0, Flammability: 1, Reactivity: 0 [1] |

Experimental Protocols for Toxicity Evaluation

For a comprehensive safety profile, you may need to conduct further studies. Here are standard experimental protocols for key toxicological endpoints, adapted from general toxicology testing principles [4].

Acute Oral Toxicity Testing (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a recommended and efficient method that reduces the number of animals required [4].

Acute Oral Toxicity UDP Workflow

- Purpose: To estimate the LD₅₀ and observe acute toxic effects.

- Animal Model: Typically female rodents (rats preferred) [4].

- Procedure:

- A single animal is dosed at a level slightly below the best estimate of the LD₅₀.

- If the animal survives, a second animal receives a higher dose after 48 hours.

- If the animal dies, the next animal receives a lower dose.

- The test continues sequentially, typically with a limit of 2000 mg/kg for standard protocols [4].

- Observation: Monitor for 14 days for signs of toxicity (tremors, convulsions, salivation, lethargy, coma) and mortality [4].

- Endpoint: The LD₅₀ is calculated based on the survival and mortality pattern at different doses.

Skin Sensitization Testing (Murine Local Lymph Node Assay - LLNA)

The LLNA is a widely accepted and refined method that meets regulatory requirements for assessing skin sensitization potential [4].

- Purpose: To identify chemicals that can cause allergic contact dermatitis.

- Animal Model: Mice (typically CBA/Ca or CBA/J strains) [4].

- Procedure:

- The test substance is applied topically to the dorsum of both ears of each mouse for three consecutive days.

- A control group receives the vehicle only.

- After a set period, a pulse of radiolabeled thymidine is administered intravenously.

- The draining lymph nodes are excised, and a single-cell suspension is prepared.

- The incorporation of radiolabeled thymidine into proliferating lymphocytes is measured via beta-scintillation counting.

- Endpoint: A substance is classified as a sensitizer if it causes a three-fold or greater increase in lymphocyte proliferation (Stimulation Index ≥3) compared to the vehicle control group [4].

Handling, Storage, and Regulatory Information

For researchers handling this compound in the laboratory, please adhere to the following safety precautions.

| Aspect | Guidance |

|---|---|

| Safe Handling | Handle in a well-ventilated place. Avoid contact with skin, eyes, and inhalation of mists/vapors. Use personal protective equipment (PPE) including chemical-impermeable gloves, tightly-fitting safety goggles, and fire/flame-resistant impervious clothing. Use non-sparking tools [1]. |

| Spill Response | Avoid dust formation. Evacuate personnel. Contain spill and collect material in suitable containers for disposal. Prevent entry into drains or the environment [1]. |

| Safe Storage | Store in a cool, well-ventilated place, away from direct sunlight and heat/ignition sources. Keep container closed [1]. |

| First Aid | Inhalation: Move to fresh air, give oxygen if breathing is difficult. Skin contact: Wash with soap and plenty of water. Eye contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth; do NOT induce vomiting. Seek immediate medical attention in all cases [1]. |

| Regulatory Status | Listed in EINECS, EC, and US TSCA inventories. Not listed in China's 2015 Catalog of Hazardous Chemicals. Not approved under EU Regulation 1107/2009 [1] [3]. |

| Transport | UN3082; Class 9 (Environmentally hazardous substance); Packing Group III [1]. |

Key Data Gaps and Research Considerations

As a researcher, you should be aware of the following limitations in the available data:

- Repeated Dose Toxicity: No data available for subchronic or chronic exposure.

- Specific Target Organ Toxicity: No information available.

- Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available (all endpoints) [1].

- Ecotoxicological Data: Very limited information. A calculated bioconcentration factor (BCF) of 15 suggests low potential for bioconcentration. Soil mobility is expected to be very high [3].

References

Chemical Profile of Butopyronoxyl

The table below summarizes the key identified information for butopyronoxyl [1].

| Property | Value / Description |

|---|---|

| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate |

| CAS RN | 532-34-3 |

| Chemical Formula | C₁₂H₁₈O₄ |

| Canonical SMILES | CCCCOC(=O)C1=CC(=O)CC(O1)(C)C |

| Molecular Mass | 226.27 g/mol |

| Physical State | Pale orange-red liquid with an aromatic odor |

| Primary Use | Insect repellent for biting insects (ticks, flies, mosquitoes) |

Generalized Spectroscopic Analysis Workflow

Based on general spectroscopic principles [2] [3] [4], the following workflow outlines a standard approach for characterizing an organic compound like this compound. Specific spectral data (e.g., IR absorption peaks, NMR chemical shifts) for this compound was not located in the available scientific literature.

General workflow for structure elucidation using complementary spectroscopic techniques.

Detailed Experimental Protocols

For researchers aiming to perform this characterization, here are the core methodologies for the key techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used to identify functional groups in a molecule based on their characteristic vibrational energies [2] [4].

- Objective: To confirm the presence of the carbonyl (C=O), ester (C-O), and alkene (C=C) functional groups expected from the structure of this compound.

- Sample Preparation: For a liquid sample, a drop can be placed directly on a diamond crystal for Attenuated Total Reflectance (ATR) measurement, which requires minimal preparation and is non-destructive [5] [3].

- Data Acquisition: Collect spectrum in the range of 4000-500 cm⁻¹. Correct the reflectance data using the Kubelka-Munk function to improve the signal-to-noise ratio [5].

- Key Regions to Analyze [4]:

- ~1700-1750 cm⁻¹: Look for a strong, sharp "sword-like" peak for the carbonyl (C=O) stretch.

- ~1000-1300 cm⁻¹: Look for strong peaks for the C-O-C stretch of the ester group.

- ~1650 cm⁻¹: A potential weaker peak for the C=C stretch within the dihydropyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen connectivity within the molecule [2].

- Objective: To assign all hydrogen and carbon atoms in the structure, confirming the molecular framework and stereochemistry.

- Sample Preparation: Dissolve ~10-20 mg of pure this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer to a clean NMR tube [2].

- Data Acquisition:

- ¹H NMR: Run a standard proton NMR experiment to identify chemical shifts (δ, ppm), integration (number of H), and spin-spin coupling (multiplicity, J in Hz) for each hydrogen environment.

- ¹³C NMR: Run a proton-decoupled carbon NMR experiment to identify the chemical shifts of all unique carbon atoms, including the carbonyl carbons which will appear downfield (~160-200 ppm).

- Advanced Techniques: 2D experiments like COSY (H-H correlations) and HSQC (C-H correlations) are essential for full structural assignment in complex molecules [6].

How to Proceed with Your Research

The lack of published spectroscopic data suggests this compound may not be routinely characterized in modern analytical literature. To acquire the data you need:

- Consult Specialized Databases: Search commercial spectral libraries from instrument manufacturers (e.g., Thermo Fisher [7]) or dedicated chemical databases like SciFinder or Reaxys, which may contain proprietary data.

- Perform the Analysis: If you have a pure sample, the protocols above provide a roadmap for conducting your own FTIR and NMR analysis to build the required technical guide.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. methods ( Spectroscopic , NMR , IR - UV ) | Intro to... | Fiveable Vis [fiveable.me]

- 3. Recent Advances in Spectroscopic Techniques for... | IntechOpen [intechopen.com]

- 4. Interpreting IR Specta: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]

- 5. sciencedirect.com/science/article/abs/pii/B9780124095472121493 [sciencedirect.com]

- 6. PAIRUP-MS: Pathway analysis and imputation to relate unknowns in... [journals.plos.org]

- 7. How spectroscopy and materials characterization tools work within... [news-medical.net]

Butopyronoxyl chemical identification

Chemical and Physical Properties

The table below summarizes the key identification and physical property data for Butopyronoxyl.

| Property | Value / Description |

|---|---|

| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1] |

| CAS Registry Number | 532-34-3 [2] [1] [3] |

| EC Number | 208-535-3 [1] [4] |

| Molecular Formula | C₁₂H₁₈O₄ [2] [1] [3] |

| Molecular Weight | 226.27 g/mol [1] [3] [4] |

| Appearance | Pale orange-red or yellow to green liquid; aromatic odor [1] [4] |

| Density | 1.054 g/mL at 25°C [2] [3] [4] |

| Melting Point | 25°C [2] [3] [4] |

| Boiling Point | 256-272°C (at 760 mmHg) [2] [3] [4] |

| Flash Point | 112.7 - >230 °F [2] [3] [4] |

| Water Solubility | 275 mg/L at 20 °C and pH 7 (moderate) [1] |

| Log P (Partition Coefficient) | 2.42 (indicates low potential for bioaccumulation) [1] |

| Stability | Reasonably stable in air; slowly affected by light [4] |

Applications and Efficacy

This compound is used as an insect repellent applied to human skin and clothing for protection against biting insects [1].

- Example Pests Controlled: Mosquitoes, ticks, flies, stable flies, and gnats [2] [1].

- Mode of Action: It functions primarily as a repellent, disrupting the insect's ability to find a host [1]. Its action is classified under the IRAC MoA code "UNM," which stands for "Unclassified MoA - Repellents" [1].

- Regulatory Status: It is not approved under the EC Regulation 1107/2009 for pesticide use in the European Union [1].

Toxicological and Safety Data

The toxicological profile of this compound, primarily based on older studies, is summarized in the table below.

| Aspect | Data |

|---|---|

| Acute Oral LD₅₀ (Rat) | 7,400 µL/kg (approx. 7.8 g/kg) [2] |

| Acute Oral LD₅₀ (Mouse) | 11,600 µL/kg (approx. 12.2 g/kg) [2] |

| Acute Dermal LD₅₀ (Rabbit) | >10 mL/kg [2] |

| Toxic Effects | Liver damage (change in gall bladder structure/function) observed in rodents and chickens [2] [4] |

| Skin Irritation | Mild skin irritant [4] |

| Risk Phrases | R38 (Irritating to the skin) [2] [3] |

| Safety Phrases | S37/39 (Wear suitable gloves and eye/face protection) [2] [3] |

| WGK Germany | 3 (Highly water polluting) [2] [3] [4] |

Synthesis Protocol

One synthesis method for this compound is described as follows [4]:

- Procedure: To a flame-dried flask under a nitrogen atmosphere, add freshly distilled Rawal’s diene and chloroform. Benzaldehyde is added dropwise via a gas-tight syringe. The reaction mixture is stirred at room temperature for 2 hours, then diluted with dichloromethane and cooled to -78 °C. Acetyl chloride is added, and after stirring for 30 minutes, saturated sodium carbonate is added. The organic layer is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phase is dried, filtered, and concentrated to yield a yellow oil, which is purified by flash chromatography.

- Reported Yield: 86% overall yield [4].

Signaling Pathways and Mechanism

Current scientific databases contain very little specific data on the signaling pathways or molecular targets of this compound [1]. Its primary mechanism is noted as a repellent with an unclassified mode of action (IRAC Code: UNM) [1]. The following diagram illustrates this general repellent action based on the available description.

Diagram: Conceptual representation of this compound's repellent action, which disrupts an insect's ability to locate a host.

Information Gaps and Further Research

The search results indicate significant data gaps for this compound. Key areas where information is missing include [1]:

- Environmental Fate: No definitive data on soil degradation, aqueous photolysis, or hydrolysis.

- Ecotoxicology: Limited data on effects on earthworms, non-target plants, and bees.

- Detailed Mammalian Toxicology: Lacking chronic toxicity, carcinogenicity, and reproductive toxicity studies.

- Specific Molecular Interactions: The exact biochemical target and signaling pathway interference remain unverified.

References

Comprehensive Application Notes and Protocols for Evaluating Butopyronoxyl as a Mosquito Repellent

Introduction to Butopyronoxyl and Its Repellent Properties

This compound (IUPAC name: butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) is a synthetic insect repellent first developed in the mid-20th century that has demonstrated efficacy against various biting insects including mosquitoes, ticks, flies, and gnats. [1] The compound is characterized as a pale orange-red colored liquid with an aromatic odor and is classified as a spatial and contact repellent that disrupts the insect's ability to locate and feed on human hosts. [1] this compound functions by targeting mosquito chemoreceptors associated with olfactory and gustatory organs, thereby interfering with host-seeking behavior through mechanisms that may include receptor overstimulation, blockage, or odor masking. [2]

The chemical exhibits moderate solubility in water (275 mg/L at 20°C and pH 7) and has a calculated log P of 2.42, indicating moderate lipophilicity that influences both its repellent efficacy and formulation characteristics. [1] this compound has been used in various applications including direct skin treatment and fabric impregnation, though its current regulatory status in the European Union shows it as "not approved" under EC Regulation 1107/2009. [1] This comprehensive protocol provides detailed methodologies for evaluating the efficacy of this compound formulations against mosquito species, employing standardized laboratory assays that measure both spatial and contact repellency.

Experimental Design Overview

Efficacy Testing Approaches

The evaluation of mosquito repellents typically involves two primary categories of testing methods: those that measure spatial repellency and those that measure contact repellency. Spatial repellency refers to the ability of a treatment to create a repellent zone that prevents mosquitoes from entering a specific area, typically measured by the absence of mosquitoes in treated spaces or significant decreases in mosquitoes physically contacting treated surfaces. [2] In contrast, contact repellency occurs when mosquitoes land on treated surfaces but promptly leave without initiating feeding behaviors such as probing. [2] this compound has demonstrated both types of repellent activity, making comprehensive testing protocols essential for full efficacy characterization.

When designing experiments to evaluate this compound repellency, researchers must consider several critical factors:

- Mosquito species selection: Different species may show varying susceptibility to repellents

- Age and physiological state: Laboratory-reared adult female mosquitoes (typically 5-7 days post-eclosion) that are unfed but provided with sugar solution

- Environmental controls: Standardized conditions of 27±2°C, 75±10% relative humidity, and photoperiod of 12:12 (L:D) with crepuscular periods

- Attractant integration: Use of artificial attractants or live hosts to simulate natural host-seeking behavior

- Dose-response relationships: Multiple concentration testing to establish efficacy thresholds and duration

Selection of Testing Methods

Choosing appropriate testing methods depends on the specific research questions, available resources, and whether spatial or contact repellency is being evaluated. Preliminary screening of this compound efficacy is efficiently conducted using simple, low-cost assays such as tube or tunnel assays that don't require attractant sources. [2] These methods allow for rapid testing of multiple concentrations and formulations. For more advanced efficacy assessment, researchers should employ methods that incorporate attractant sources such as human volunteers, artificial hosts, or synthetic attractant blends to simulate real-world conditions where mosquitoes are actively host-seeking. [2]

Detailed Experimental Protocols

Tube Assay for Preliminary Screening

3.1.1 Principle and Applications

The tube assay is a simple, low-cost technique ideal for preliminary screening of this compound repellency that provides rapid results without the complexity of host-seeking behavior variables. [2] This method utilizes a transparent cylindrical apparatus to measure mosquito avoidance behavior in response to treated surfaces, allowing researchers to quickly assess both spatial and contact repellency. The tube assay is particularly valuable for initial concentration screening, residual activity testing over time, and comparative efficacy studies against established repellents like DEET. [2]

3.1.2 Materials and Equipment

- Transparent plastic or glass tubes (typically 20-25 cm length × 5-8 cm diameter) with removable end caps

- Filter paper circles (Whatman No. 1) sized to fit end caps

- Analytical grade this compound (minimum purity >95%)

- Appropriate solvent (acetone or ethanol, HPLC grade)

- Mosquito containment carton or aspirator

- 50-100 adult female mosquitoes (5-7 days post-eclosion) per replicate

- Environmental chamber maintaining 27±2°C and 75±10% RH

- Data recording system (video or direct observation)

3.1.3 Experimental Procedure

Preparation phase: Dissolve this compound in solvent to prepare serial concentrations (e.g., 0.1%, 0.5%, 1.0%, 5.0%). Apply 1 mL of solution evenly to filter paper mounted in one end cap, allowing solvent to fully evaporate (10-15 minutes). Prepare control treatments with solvent only.

Mosquito preparation: Sugar-deprive mosquitoes for 12 hours before testing but provide water ad libitum. Gently transfer 10 mosquitoes into each tube using an aspirator.

Assembly and timing: Assemble the apparatus with treated filter paper in one end cap and control filter paper in the opposite end. Place tubes horizontally on a stable surface. Begin timing and observation immediately.

Data collection: Record mosquito distribution within the tube at 1, 5, 10, 15, 30, 60, 120, and 180-minute intervals. Divide the tube mentally into treated and untreated halves for counting purposes. Note any behavioral observations such as increased activity, avoidance behaviors, or knockdown effects.

Cleaning between replicates: Thoroughly clean all tube surfaces with ethanol and water between replicates to prevent contamination.

Table 1: Tube Assay Experimental Parameters

| Parameter | Specification | Notes |

|---|---|---|

| Tube dimensions | 25 cm length × 6 cm diameter | Transparent acrylic |

| Mosquitoes per replicate | 10 | Female, 5-7 days old |

| Filter paper treatment | 1 mL solution | Evenly distributed |

| Observation intervals | 1, 5, 10, 15, 30, 60, 120, 180 min | Extended to 6 hours for residual tests |

| Control treatment | Solvent only | Same volume as test solutions |

| Replicates per concentration | Minimum 6 | Randomized block design |

3.1.4 Data Analysis and Interpretation

Calculate the repellent efficacy for each observation time using the following equation: [2]

Additional analyses should include:

- Time-to-significant-repellency: When repellency first exceeds 80%

- Repellency decay: Time until repellency drops below 50%

- Dose-response relationships: Effective concentrations for 50% and 90% repellency (EC₅₀ and EC₉₀)

- Comparative efficacy: Statistical comparison to positive controls (e.g., DEET)

Olfactometer Assay for Spatial Repellency

3.2.1 Principle and Applications

Olfactometer assays provide a more sophisticated approach to evaluating the spatial repellent properties of this compound by measuring mosquito movement in response to chemical gradients in a controlled airstream. [2] These assays directly test the ability of volatile repellents to prevent mosquitoes from locating an attractant source, effectively simulating real-world scenarios where repellents create protective zones. The olfactometer is particularly valuable for studying the interference of this compound with mosquito olfactory responses to host odors, including carbon dioxide, lactic acid, and other kairomones.

3.2.2 Materials and Equipment

- Dual-port or multi-port olfactometer with transparent testing arena

- Air filtration and circulation system with controlled flow rates (typically 0.2-0.5 m/s)

- Synthetic attractant blend (e.g., carbon dioxide, lactic acid, ammonia)

- This compound evaporation system or treated filter paper introduction system

- Mosquito release chamber and collection traps

- 50-100 adult female mosquitoes per replicate

- Environmental controls for temperature, humidity, and lighting

3.2.3 Experimental Procedure

System setup: Calibrate air flow rates through all olfactometer ports. Establish consistent baseline conditions with control treatments before introducing this compound.

Treatment introduction: Place this compound-treated filter paper in the treatment airstream or use a controlled evaporation system. For residual testing, age treated surfaces for specified time periods before testing.

Attractant preparation: Prepare synthetic attractant blend according to established formulations and introduce through designated port.

Assay execution: Gently introduce mosquitoes into the release chamber and allow 5-10 minutes for acclimatization. Open release mechanism and begin timing.

Data collection: After 15-minute exposure period, collect mosquitoes from all ports and traps. Count and record distribution patterns. Note any behavioral observations during the assay period.

Control experiments: Conduct control runs with solvent-treated papers to establish baseline attraction rates.

Table 2: Olfactometer Assay Parameters for this compound Testing

| Parameter | Standard Condition | Variations |

|---|---|---|

| Olfactometer type | Dual-port or Y-tube | Wind tunnel for field-relevant conditions |

| Air flow rate | 0.3 m/s | 0.2-0.5 m/s range testing |

| Assay duration | 15 minutes | 5-30 minute range for kinetics |

| Mosquitoes per replicate | 50 | 30-100 depending on species size |

| Attractant blend | CO₂ (200 ppm) + lactic acid | Human odor extracts, synthetic blends |

| This compound introduction | Treated filter paper in airstream | Direct evaporation, heated systems |

| Replicates | Minimum 8 per concentration | Randomized complete block design |

3.2.4 Data Analysis and Interpretation

Calculate spatial repellency index using the formula:

Where attraction is defined as the percentage of mosquitoes moving toward the attractant source.

Additional analyses include:

- Concentration-response curves for spatial repellency

- Interference with attraction to different kairomones

- Effective protection radii at different concentrations

- Comparative efficacy with established spatial repellents

Arm-in-Cage Assay for Contact Repellency

3.3.1 Principle and Applications

The arm-in-cage assay provides direct measurement of contact repellency by evaluating the protection time afforded by topical this compound applications against mosquito biting. [2] This method uses human volunteers (with proper ethical approval and safety precautions) or artificial blood-feeding systems to assess how effectively this compound prevents biting when mosquitoes make direct contact with treated surfaces. The assay is considered a gold standard for predicting real-world efficacy of topical repellent formulations and is essential for establishing complete protection time and ED₅₀ values.

3.3.2 Materials and Equipment

- Mosquito rearing cages (30 × 30 × 30 cm)

- 200-250 adult female mosquitoes (5-7 days old, sugar-fed but blood-starved) per cage

- Standardized this compound formulations (lotions, sprays, or ethanol solutions)

- Protective gloves and clothing for researchers

- Artificial feeding system (if replacing human volunteers)

- Timer and observation recording system

- Safety equipment including first aid supplies

3.3.3 Experimental Procedure

Ethical and safety compliance: Obtain institutional review board approval for human subjects. Screen and exclude volunteers with skin conditions or sensitivities. Obtain informed consent explaining potential risks.

Mosquito preparation: Sugar-deprive mosquitoes for 12 hours before assay but provide water. Confirm aggressive host-seeking behavior by preliminary tests.

Treatment application: Apply precisely measured this compound formulation (typically 1 mL per 100 cm²) to volunteer's forearm or artificial feeding membrane. Allow 10 minutes for drying before exposure.

Assay execution: Expose treated surface to mosquito cage for 3 minutes at 15-minute intervals. Record number of landings, bites, and probing attempts during each exposure.

Endpoint determination: Continue testing until at least one confirmed bite occurs in two consecutive exposures or five minutes of continuous contact.

Control measurements: Conduct baseline tests with untreated skin or solvent controls to confirm mosquito feeding willingness.

3.3.4 Data Analysis and Interpretation

Calculate complete protection time as the duration from application until first confirmed bite. Additional analyses include:

- ED₅₀ values for different formulations

- Landing inhibition versus biting inhibition

- Comparative efficacy with standard repellents

- Reapplication effects on protection time

Table 3: Arm-in-Cage Protocol Specifications

| Parameter | Standard Protocol | Safety Considerations |

|---|---|---|

| Cage size and mosquito density | 30×30×30 cm with 200 females | Avoid excessive density stress |

| Application dose | 1 μL/cm² uniformly distributed | Measured with precision pipette |

| Exposure intervals | 3 minutes every 15 minutes | Shorter if high biting pressure |

| This compound concentrations | 0.1% to 10% in serial dilution | Start with low concentrations |

| Control treatments | Untreated, solvent-only, DEET reference | Establish baseline feeding rates |

| Safety monitoring | Continuous observation for adverse effects | Immediate cleansing of bites |

| Replicates | Minimum 6 volunteers per concentration | Balanced design for inter-individual variation |

Data Quantification and Statistical Analysis

Repellency Quantification Methods

Accurate quantification of this compound repellency requires multiple complementary approaches to fully characterize efficacy. The core quantification methods include:

- Percentage repellency: Calculated based on mosquito distribution between treated and untreated areas as previously described for tube assays. [2]

- Protection time: The duration from application until failure (first bite in arm-in-cage assays or significant mosquito presence in treated areas).

- Effective concentration (EC₅₀ and EC₉₀): Concentrations providing 50% and 90% repellency respectively, derived from dose-response curves.

- Repellency index: A standardized measure comparing treatment response to control response, typically ranging from -1 (complete attraction) to +1 (complete repellency).

Statistical Analysis Framework

- Dose-response modeling using nonlinear regression (logistic curves) to determine EC values

- Time-course analysis using repeated measures ANOVA or survival analysis for protection time

- Comparative studies using one-way ANOVA with post-hoc Tukey tests for multiple comparisons

- Non-parametric alternatives (Kruskal-Wallis, Mann-Whitney) when data violate normality assumptions

- Generalized linear models to account for multiple factors including species, concentration, and environmental variables

Table 4: Statistical Parameters for this compound Repellency Studies

| Analysis Type | Recommended Approach | Software Implementation |

|---|---|---|

| Dose-response | Four-parameter logistic curve | GraphPad Prism, R drc package |

| Time-course data | Repeated measures ANOVA with Geisser-Greenhouse correction | SPSS, SAS, R lme4 package |

| Protection time | Kaplan-Meier survival analysis with log-rank test | GraphPad Prism, R survival package |

| Comparative efficacy | One-way ANOVA with Tukey HSD | Most statistical packages |

| Binary outcomes (bite/no bite) | Logistic regression with odds ratios | R, Python statsmodels |

| EC₅₀ determination | Nonlinear regression with 95% confidence intervals | GraphPad Prism, R |

Safety and Regulatory Considerations

Laboratory Safety Protocols

This compound requires careful handling despite its moderate acute toxicity profile (rat acute oral LD₅₀ > 1000 mg/kg). [1] Essential safety measures include:

- Personal protective equipment: Wear appropriate gloves (nitrile), lab coat, and safety goggles when handling concentrated this compound

- Ventilation: Use chemical fume hoods for preparing stock solutions and weighing powdered material

- Storage conditions: Keep in tightly sealed containers away from light and heat sources

- Spill management: Absorb with inert material and dispose as hazardous waste

- Emergency procedures: Eye contact requires flushing with water for 15 minutes; skin contact necessitates washing with soap and water

Ethical and Regulatory Compliance

Research involving this compound must address several regulatory and ethical considerations:

- Human subject protection: Obtain proper informed consent with explicit description of potential risks including skin irritation or allergic reactions

- Animal welfare standards: Follow institutional animal care and use committee (IACUC) guidelines for mosquito maintenance and experimental procedures

- Environmental compliance: Adhere to local regulations for disposal of treated materials and mosquito containment

- Regulatory status awareness: Note that this compound is not currently approved under EU EC 1107/2009 [1], though it may have different status in other jurisdictions

Conclusion

These application notes and protocols provide comprehensive methodologies for evaluating the efficacy of this compound as a mosquito repellent using standardized laboratory assays. The tiered testing approach—progressing from simple tube assays to more complex olfactometer and arm-in-cage methods—enables thorough characterization of both spatial and contact repellency properties. [2] Proper implementation of these protocols requires attention to methodological details, statistical rigor, and safety considerations to generate reliable, reproducible data on this compound performance.

This compound's chemical properties, including moderate water solubility and lipophilicity, [1] make it suitable for various formulation approaches, though its current regulatory status may limit certain applications. [1] These standardized protocols allow for direct comparison with established repellents like DEET and facilitate the development of potentially improved formulations. Future methodological developments may include high-throughput screening approaches and field validation studies to bridge the gap between laboratory results and real-world performance.

References

Application Note: Analysis of Butopyronoxyl by Gas Chromatography

1. Introduction Butopyronoxyl is a synthetic organic compound historically used as an insect repellent. Its analysis is crucial in various fields, including environmental monitoring, product quality control, and toxicological studies. This application note details a robust Gas Chromatography method coupled with a Flame Ionization Detector (GC-FID) for the separation, identification, and quantification of this compound. The method is designed to be selective, sensitive, and reproducible, leveraging the volatility and thermal stability of the analyte [1] [2].

2. Experimental Design and Workflow The following diagram outlines the complete analytical workflow, from sample preparation to data analysis.

3. Materials and Methods

3.1. Instrumentation The analysis is performed on a gas chromatograph system equipped with:

- Autosampler: For precise and reproducible sample injection [3].

- Split/Splitless Inlet: For versatile injection techniques depending on sample concentration [3] [2].

- Capillary Column: A (5%-Phenyl)-methylpolysiloxane stationary phase is recommended due to its general-purpose nature and suitability for semi-volatile organic compounds [1] [4].

- Flame Ionization Detector (FID): Chosen for its high sensitivity to hydrocarbons and excellent linear range [1] [3] [4].

3.2. Reagents and Standards

- This compound Standard: High-purity analytical standard for calibration.

- Diluent: HPLC-grade acetone or another suitable volatile solvent.

- Carrier Gas: High-purity (≥99.999%) Helium or Hydrogen [1] [4].

- Detector Gases: High-purity Hydrogen and Zero-Air for FID operation [4].

3.3. Detailed GC Method Parameters The table below summarizes the critical method conditions.

Table 1: Gas Chromatography Method Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Column | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film | Common for semi-volatile organics; provides good separation efficiency [1] [4]. |

| Injector | Split/Splitless, 250 °C | Ensures complete vaporization of the sample [2]. |

| Injection Volume | 1.0 µL | Standard volume for capillary GC [4]. |

| Carrier Gas & Flow | Helium, constant flow mode at 1.0 mL/min | Provides stable baseline and consistent retention times [1]. |

| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 20 °C/min to 280 °C Final: 280 °C (hold 5 min) | Optimizes separation; initial low temp for solvent focus, ramp for elution, final hold for column cleaning [5]. | | Detector (FID) | 300 °C | Standard temperature for FID to prevent condensation [4]. | | Hydrogen Flow | 30 mL/min | Optimized for FID sensitivity. | | Air Flow | 300 mL/min | Optimized for FID sensitivity. |

4. Method Validation Protocol To ensure the method's reliability, the following validation parameters should be assessed, in line with standard analytical practices [6].

Table 2: Key Method Validation Parameters and Target Criteria

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Specificity | Analyze blank solvent and standard. Verify no interference at the retention time of this compound. | Baseline resolution (Resolution ≥ 2.0) from any potential interferents [1]. |

| Linearity & Range | Analyze a minimum of 5 calibration standards across the expected concentration range (e.g., 1-100 µg/mL). | Correlation coefficient (R²) ≥ 0.995 [6]. |

| Accuracy | Spike known amounts of standard into the sample matrix and analyze (recovery study). | Average recovery of 90-110% [6]. |

| Precision | Repeatability: 6 replicate injections of a standard. Intermediate Precision: Duplicate analysis on different days or by different analysts. | Relative Standard Deviation (RSD) of peak area ≤ 2.0% [6]. | | Sensitivity | LOD: Signal-to-Noise ratio ~3:1. LOQ: Signal-to-Noise ratio ~10:1. | Establish lowest detectable and quantifiable levels for the application [6]. | | Robustness | Deliberately vary small method parameters (e.g., flow rate ±0.1 mL/min, initial temp ±2 °C). | The method should remain unaffected by small, intentional variations [6]. |

5. Troubleshooting Common Issues The table below addresses potential problems and their solutions.

Table 3: Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Peak Tailing | Activity in the inlet liner or column [2]. | Re-place or re-condition the inlet liner. Check column installation and cut a fresh column tip. |

| Unstable Baseline | Column bleed or contaminated detector [2]. | Condition the column properly. Service or clean the detector. Ensure carrier gas purity. |

| Irreproducible Retention Times | Carrier gas leak or unstable flow [2]. | Perform a leak check on the entire system. Verify EPC settings. |

| Low Response/Sensitivity | Contaminated liner, inactive detector, or incorrect injection technique. | Clean or replace the liner. Ensure detector gases are flowing and ignited. Check syringe for leaks. |

6. Conclusion This application note provides a comprehensive theoretical framework for the analysis of this compound using GC-FID. The proposed method is designed to be a starting point for laboratory-specific development and validation. By following this protocol and adapting the parameters to your specific instrument and requirements, you can establish a reliable analytical method for this compound.

References

- 1. - GeeksforGeeks Gas Chromatography [geeksforgeeks.org]

- 2. : How It Works and Why... | Technology Networks Gas Chromatography [technologynetworks.com]

- 3. - Wikipedia Gas chromatography [en.wikipedia.org]

- 4. Gas Chromatography ( GC ) Method : Easy Tips Development [pharmaknowledgeforum.com]

- 5. : Definition, Purpose, Detection, & Uses Gas Chromatography [chemistrylearner.com]

- 6. - Principles | CHROMacademy Method Validation [chromacademy.com]

Butopyronoxyl in polymer-based repellent systems

Application Notes: Butopyronoxyl

This compound is a synthetic insect repellent known for its effectiveness against mosquitoes, ticks, flies, and gnats [1] [2]. Its potential for causing toxicity and its short duration of efficacy when applied in conventional forms (like creams or sprays) are key challenges that polymer-based delivery systems aim to overcome [3].

The following table summarizes its core physicochemical properties, which are critical for formulation design.

| Property | Value | Reference | Significance for Formulation |

|---|---|---|---|

| CAS Number | 532-34-3 | [1] [2] | Unique compound identifier |

| Molecular Formula | C₁₂H₁₈O₄ | [1] | Determines molecular weight and structure |

| Molecular Weight | 226.27 g/mol | [1] [2] | Impacts diffusion and release rates from a polymer matrix |

| Physical State | Pale orange-red liquid | [1] | Influences the type of polymeric system used (e.g., nanoemulsion vs. solid particle) |

| Density | 1.054 g/cm³ at 25°C | [2] | Important for product manufacturing and feel |

| Water Solubility | 275 mg/L at 20°C | [1] | Low solubility suggests need for encapsulation or emulsification |

| Log P | 2.42 (Calculated: 2.42) | [1] | Indicates moderate lipophilicity, suitable for lipid/polymer systems |

| Mode of Action | Repellent action disrupting host-finding | [1] | Supports a release profile that maintains a protective vapor concentration |

Polymeric and lipid-based nanocarriers—such as solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes—can enhance this compound's repellent efficacy and safety. These systems offer controlled release, reduce skin permeation, and improve stability [3]. The table below outlines potential formulation strategies.

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Lipid nanoparticles solid at room/body temperature | Controlled release, high biocompatibility, protection of active ingredient [3] |

| Nanoemulsions | Oil-in-water dispersions with small droplet size | Enhanced skin coverage, improved stability of the repellent, tunable viscosity [3] |

| Liposomes | Spherical vesicles with phospholipid bilayers | Potential for co-encapsulation of hydrophilic/hydrophobic agents, improved skin retention [3] |

| Polymeric Nanoparticles | Particles made of biodegradable polymers (e.g., PLA, PLGA) | Sustained release profile, protection from degradation, reduced skin penetration [3] |

Proposed Experimental Protocols

Given the absence of specific protocols for this compound, the following are proposed based on general practices for developing repellent formulations.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines a method for producing SLNs using a hot homogenization technique.

- Objective: To encapsulate this compound within a solid lipid matrix to achieve a sustained release profile and reduce skin permeation.

- Materials:

- Lipid Phase: Compritol 888 ATO, Precirol ATO 5, or similar solid lipid.

- Active Ingredient: this compound.

- Aqueous Phase: Tween 80 or Poloxamer 188 as a surfactant, dissolved in purified water.

- Equipment: Hot plate with magnetic stirrer, high-shear homogenizer or probe sonicator, thermometer.

- Procedure:

- Melting: Melt the solid lipid (e.g., 5% w/v) in a water bath at approximately 5-10°C above its melting point.

- Incorporation: Dissolve this compound (e.g., 1-2% w/w of lipid) into the molten lipid with gentle stirring.

- Heating: Heat the aqueous surfactant solution (e.g., 2% w/v) to the same temperature as the lipid phase.

- Pre-emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring using a magnetic stirrer to form a coarse pre-emulsion.

- Homogenization: Homogenize the coarse emulsion using a high-shear homogenizer (e.g., 15,000 rpm for 5-10 minutes) or probe sonication to form a fine nanoemulsion.

- Cooling & Solidification: Allow the nanoemulsion to cool at room temperature under mild stirring. The lipid droplets will solidify, forming SLNs.

- Storage: Store the final SLN dispersion at 4-8°C for characterization.

Protocol 2: In Vitro Release and Skin Permeation Study

This protocol describes how to evaluate the release and skin penetration of this compound from the developed formulation.

- Objective: To assess the controlled-release behavior of this compound from the polymeric/lipid carrier and its potential to reduce systemic absorption.

- Materials:

- This compound-loaded SLN dispersion (from Protocol 1).

- Franz diffusion cell with a receptor chamber.

- Synthetic membrane or ex vivo skin (e.g., porcine ear skin).

- Receptor medium (e.g., PBS with 20% ethanol to maintain sink condition).

- Procedure:

- Setup: Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz cell. Fill the receptor chamber with the pre-warmed (32°C) receptor medium.

- Application: Apply a precise quantity of the this compound-SLN formulation (e.g., 500 µL) to the donor side. A conventional solution of this compound should be tested in parallel for comparison.

- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor medium and replace it with fresh medium.

- Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound released and permeated.

- Data Analysis: Plot cumulative release/permeation versus time to generate release profiles and calculate key parameters.

Workflow and Mechanism Visualization

The following diagrams, created using Graphviz DOT language, illustrate the general experimental workflow and proposed mechanism of action for the polymer-based repellent system.

DOT Code: Formulation Development Workflow

Short Title: SLN Formulation Workflow

DOT Code: Repellent Mechanism of Action

Short Title: Repellent Action Mechanism

Discussion and Future Perspectives

The primary advantage of using polymer-based systems for this compound is the ability to modulate its release kinetics, which could extend protection time and minimize the need for frequent reapplication [3]. A significant challenge is the limited clinical translation of such novel repellent delivery systems from laboratory research to commercial products [3]. Future work should focus on comprehensive toxicological profiling, scaling up manufacturing processes, and conducting rigorous field studies to demonstrate real-world efficacy and safety.

References

preparation of Butopyronoxyl mixtures

Chemical Profile & Synthetic Outline

The table below summarizes the key identified properties of Butopyronoxyl.

| Property | Value / Description |

|---|---|

| CAS RN | 532-34-3 [1] [2] |

| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [2] |

| Molecular Formula | C₁₂H₁₈O₄ [1] [2] |

| Molecular Weight | 226.27 g/mol [1] [2] |

| Appearance | Yellow to pale reddish-brown liquid with an aromatic odor [1] [2] |

| Solubility in Water | 275 mg/L at 20°C and pH 7 [2] |

| Log P | 2.42 (indicating moderate lipophilicity) [2] |

| Primary Application | Insect repellent for skin and clothing against flies, ticks, and fleas [2] |

Reported Synthesis Pathway

A synthesis method was reported in the literature in 2000, yielding this compound (referred to as a dihydropyrone) in 86% yield [1]. The procedure can be visualized in the following workflow.

Diagram 1: Simplified workflow for this compound synthesis.

Detailed Experimental Notes:

- Reaction Setup: The reaction was conducted under a nitrogen atmosphere in anhydrous chloroform (CHCl₃), indicating sensitivity to moisture and/or oxygen [1].

- Purification: The final product was isolated as a yellow oil and purified using flash chromatography [1]. This suggests the crude product may contain several by-products requiring careful separation.

Analytical & Formulation Guidance

Given the lack of specific analytical data for this compound, standard protocols for chemical mixture analysis should be applied. The table below suggests potential methodologies.

| Objective | Recommended Technique | Application Notes |

|---|---|---|

| Identity Confirmation | Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR to verify molecular structure. |

| Purity Assessment | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Suitable for a small organic molecule; check for residual solvents and synthetic by-products. |

| Mixture Formulation | Standard solubilization techniques | Given its low water solubility, formulation may require solvents like alcohol or glacial acetic acid, with which it is miscible [1]. |

Critical Safety & Handling Notes

The following safety information was located in the search results and must be considered.

- Toxicity: this compound is reported to be moderately toxic by ingestion and has been shown to produce liver necrosis in experimental animals [1] [2].

- Regulatory Status: It is not approved for use according to EC Regulation 1107/2009 [2].

- General Handling: It is a skin irritant. As with all chemicals, appropriate personal protective equipment (PPE) including gloves and safety glasses should be worn. All operations should be performed in a well-ventilated fume hood [1].

Recommendations for Further Research

To obtain a viable preparation protocol, I suggest you:

- Consult Specialized Databases: Conduct a targeted search in scientific patent databases (such as USPTO, Espacenet, or Google Patents) and commercial chemical supplier catalogs for more detailed and potentially proprietary synthesis methods.

- Review Historical Literature: A deeper dive into older chemical and entomological literature, particularly from the mid-20th century when it was first introduced as a repellent, may yield more detailed procedures.

- Adapt General Techniques: The general workflow and purification method (flash chromatography) provided can serve as a template. Optimization of reaction conditions (catalyst, temperature, solvent) will likely be required.

References

Chemical Data and Properties of Butopyronoxyl

The following tables consolidate the available quantitative and qualitative data for Butopyronoxyl, an insect repellent effective against ticks, flies, gnats, and mosquitoes [1].

Table 1: Identity and Regulatory Status of this compound

| Property | Description |

|---|---|

| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1] |

| CAS RN | 532-34-3 [1] [2] |

| Chemical Formula | C₁₂H₁₈O₄ [1] [2] |

| Molecular Mass | 226.27 [1] [2] |

| Purity | >95.0% (HPLC) [2] |

| Example Applications | Human skin; Fabric & clothing [1] |

| EC 1107/2009 Status | Not approved [1] |

| Physical State (20°C) | Liquid [1] [2] |

| Appearance | Pale orange-red or light orange to yellow to green clear liquid with aromatic odour [1] [2] |

Table 2: Physical-Chemical Properties and Environmental Fate

| Property | Value | Notes |

|---|---|---|

| Solubility in Water (20°C) | 275 mg L⁻¹ [1] | Moderate |

| Boiling Point | 113 °C (at unknown pressure) [2] | - |

| Flash Point | 157 °C [1] [2] | - |

| Density (20°C) | 1.054 - 1.06 g mL⁻¹ [1] [2] | - |

| Octanol-Water Partition Coefficient (Log P) | 2.42 [1] | Low |

| Bio-concentration Factor (BCF) | Low risk [1] | Based on Log P < 3 |

| GHS Classification | Not available [2] | - |

Table 3: Toxicological Data (Ecotoxicology)

| Test Organism | Endpoint | Value |

|---|---|---|

| Mammals (Rat) | Acute Oral LD₅₀ | > 1000 mg kg⁻¹ [1] |

Information Gaps and Limitations

The search results reveal significant data gaps that prevent the creation of detailed application protocols:

- No Experimental Protocols: The results contain no information on specific methodologies for formulating, testing efficacy, or applying this compound on skin or fabric.

- No Signaling Pathways: The mode of action is described generally as a "repellent action disrupting the insects ability to find a host" [1], but no specific biochemical signaling pathways are detailed.

- Limited Safety and Ecotoxicology Data: While the acute oral toxicity for rats is provided, comprehensive data on dermal toxicity, environmental degradation (DT₅₀), and effects on aquatic life or bees are missing [1].

How to Proceed with Research

Given the identified data gaps, here are suggestions for how you might find the detailed protocols and mechanistic information needed:

- Consult Specialized Databases: Access deeper scientific literature through databases like PubMed, SciFinder, or Reaxys. The PubChem Substance ID for this compound is 87567207, which can be a useful entry point [2].

- Review Historical Formulations: this compound was originally known under the synonym "Indalone" and was part of early insect repellent formulations. Researching this historical context may yield application data in older scientific papers or patent documents.

- Conduct Primary Research: In the absence of published protocols, you may need to develop and validate your own application methodologies based on standard practices for topical repellents.

Chemical Structure Diagram

Since signaling pathway information is unavailable, the diagram below illustrates the chemical structure of this compound, which is foundational to understanding its properties.

References

Comprehensive Application Notes and Protocols: Butopyronoxyl Synergistic Combinations with Insect Repellents

Introduction and Chemical Background

Butopyronoxyl (chemical name: butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) is a synthetic insect repellent with the CAS registry number 532-34-3 and molecular formula C₁₂H₁₈O₄. This compound has a molecular mass of 226.27 g/mol and appears as a pale orange-red colored liquid with an aromatic odor at room temperature. This compound was historically marketed under the trade name Indalone and was widely used during the 1940s and 1950s before the commercial introduction of DEET. Its primary application involves repelling biting insects including mosquitoes, ticks, flies, gnats, and stable flies (Stomoxys calcitrans) through direct application to human skin or clothing fabrics. The compound operates primarily through a repellent action that disrupts the insect's ability to locate hosts, classified under the IRAC MoA class as UNM (unclassified repellent mode of action) [1] [2].

From a chemical perspective, this compound features a dihydropyran core structure with ketone and ester functional groups, contributing to its physical properties including a density of 1.054 g/mL at 25°C, boiling point of 263-272°C, melting point of 25°C, and flash point of 112.7-157°C. The compound demonstrates moderate water solubility (275 mg/L at 20°C and pH 7) and a log P value of 2.42, indicating relatively low hydrophobicity. This compound is not currently approved under EC Regulation 1107/2009 and shows limited regulatory status across European Union member states [1] [3]. The compound's historical significance, combined with its distinctive chemical structure, makes it a valuable candidate for investigating synergistic effects with other repellent compounds.

Synergistic Formulations and Efficacy Data

Historical and Contemporary Combinations

Table 1: Historical synergistic formulations containing this compound

| Formulation Name | Component Ratios | Target Insects | Historical Application |

|---|---|---|---|

| "6-2-2" Mixture | 60% Dimethyl phthalate, 20% Indalone (this compound), 20% Ethylhexanediol | Mosquitoes, biting flies | 1940s-1950s general insect repellent |

| Indalone Standalone | 100% this compound | Multiple biting insects | Original military and civilian formulation |

This compound achieved its most significant historical application as part of the "6-2-2" mixture, which combined three active repellent compounds in specific ratios to maximize efficacy and duration of protection against various biting insects. This formulation represented an early recognition of the synergistic potential achieved by combining chemically distinct repellents, potentially targeting multiple insect sensory pathways simultaneously. The mixture was particularly valued for providing broader spectrum protection than any single component alone, highlighting the fundamental principle that certain repellent combinations can produce enhanced effects not achievable through individual compounds [2].

Research has demonstrated that this compound maintains efficacy as a standalone repellent, with studies showing that it can decrease attraction of Amblyomma variegatum ticks to their aggregation-attachment pheromone and induce repulsion when presented independently in air streams. Interestingly, when tested against hard ticks, this compound (Indalone) was one of the few products that successfully disrupted pheromone-mediated attraction, whereas other repellents including DEET, EBAAP, and permethrin failed to inhibit attraction even at concentrations 10⁶ times greater than the pheromone stimulus [4]. This suggests that this compound may operate through distinct mechanisms compared to more contemporary repellents, providing a mechanistic basis for its synergistic potential in combination formulations.

Quantitative Efficacy Measurements

Table 2: Efficacy data for this compound and comparative repellents

| Repellent Compound | Test Concentration | Test Species | Efficacy Measurement | Experimental Conditions |

|---|---|---|---|---|

| This compound (Indalone) | Undisclosed | Amblyomma variegatum | Decreased attraction to pheromone; Induced repulsion alone | Locomotion compensator, pheromone stimulus |

| DEET | 106 × pheromone concentration | Amblyomma variegatum | No inhibition of attraction | Locomotion compensator, pheromone stimulus |

| EBAAP (IR3535) | 106 × pheromone concentration | Amblyomma variegatum | No inhibition of attraction | Locomotion compensator, pheromone stimulus |

| Permethrin | 106 × pheromone concentration | Amblyomma variegatum | No inhibition of attraction | Locomotion compensator, pheromone stimulus |

| β-caryophyllene oxide + Vetiver oil (1:2) | 1% BCO + 2.5% VO | Anopheles minimus | 74.07-78.18% escape | Excito-repellency assay, noncontact |

| β-caryophyllene oxide + Vetiver oil (1:2) | 1% BCO + 2.5% VO | Culex quinquefasciatus | 55.36-83.64% escape | Excito-repellency assay, noncontact |

Recent research on natural repellent combinations provides valuable insights into the potential synergistic effects achievable with this compound mixtures. Studies investigating binary mixtures of β-caryophyllene oxide (BCO) and vetiver oil (VO) demonstrated that specific ratios (particularly 1:2 BCO:VO) produced significantly enhanced repellent effects compared to individual compounds across multiple mosquito species. These combinations produced not only additive irritability but also knockdown responses in Aedes albopictus, Anopheles minimus, and Culex quinquefasciatus at rates of 18.18-33.33%, illustrating the profound biological impact achievable through optimized synergistic combinations [5]. These findings establish a methodological framework and quantitative benchmarks for evaluating this compound combinations.

The differential effectiveness of this compound against tick species compared to other repellents highlights the importance of target-specific formulation development. Whereas DEET, EBAAP, and permethrin failed to inhibit attraction in Amblyomma variegatum ticks even at extremely high concentrations, this compound significantly decreased pheromone-mediated attraction, suggesting its mechanism specifically disrupts this sensory channel [4]. This underscores a fundamental principle in synergistic repellent development: different repellents may target distinct sensory modalities, and effective combinations should include compounds with complementary mechanisms of action rather than simply increasing concentrations of single active ingredients.

Experimental Protocols and Methodologies

Excito-Repellency Assay for Synergy Evaluation

The excito-repellency (ER) assay provides a comprehensive method for evaluating both contact irritancy and noncontact repellency of this compound combinations. This system enables researchers to distinguish between direct tarsal contact effects (contact irritancy) and chemical detection from a distance (noncontact repellency), offering insights into the specific behavioral mechanisms underlying repellent activity [5].

Protocol:

Apparatus Setup: Utilize paired acrylic test chambers (20 × 20 × 20 cm) with symmetrical design, including a holding chamber, sliding entrance gate, and escape tunnel. One chamber serves as treatment (coated with test formulation) while the other is an control (untreated or solvent-only).

Test Population Preparation: Use laboratory-colonized adult female mosquitoes (Aedes aegypti, Aedes albopictus, Anopheles minimus, or Culex quinquefasciatus) aged 5-7 days post-emergence. Deprive mosquitoes of sugar meal for 24 hours pre-test while providing water-soaked cotton pads.

Test Formulation Application: Dissolve this compound and combination repellents in appropriate solvents (e.g., acetone, ethanol) and apply uniformly to specified surfaces of test chamber at desired concentrations (e.g., 0.5-5% w/v). Allow solvent to evaporate completely before testing.

Contact Irritancy Testing:

- Introduce 10-15 mosquitoes into treatment chamber through sliding gate

- After 30-second acclimation, open escape tunnel gate

- Record number of mosquitoes escaping every minute for 30-minute observation period

- Compare escape rates between treatment and control chambers

Noncontact Repellency Testing:

- Place test formulations on mesh screen preventing direct physical contact

- Follow identical mosquito introduction and observation procedures

- Measure escape responses mediated solely by volatile compounds

Data Analysis: Calculate percentage escape rates for test and control conditions. Apply appropriate statistical analyses (e.g., ANOVA, chi-square) to determine significant differences between test formulations and controls. Calculate synergistic ratios by comparing observed effects of combinations to expected additive effects of individual components.

This methodology enables quantitative assessment of repellent effects while distinguishing between spatial repellency and contact-mediated irritancy, providing crucial insights into the behavioral mechanisms underlying synergistic interactions [5].

Locomotor Compensator Assay for Tick Response Evaluation

For evaluating this compound synergies against tick species, the locomotor compensator assay provides a sophisticated approach to measure disruption of attractant-mediated behavior [4].

Protocol:

Apparatus Configuration: Utilize a locomotion compensator equipped with controlled air delivery system capable of maintaining consistent laminar airflow. Incorporate pheromone delivery mechanism for attractant stimuli.

Stimulus Preparation: Prepare synthetic aggregation-attachment pheromone blend for Amblyomma variegatum or other target tick species. Dissolve this compound and combination repellents in appropriate volatile solvents at desired test concentrations.

Testing Procedure:

- Place adult ticks on locomotion compensator platform

- Establish baseline behavioral responses to pheromone attractant alone

- Introduce this compound and combination repellents through air stream delivery system

- Vapor concentrations to achieve specific test ratios (e.g., 10³-10⁶ × pheromone concentration)

- Record tick movement trajectories, velocity, and directionality

Data Collection and Analysis:

- Quantify attraction inhibition by comparing orientation to pheromone source with and without repellents

- Measure repulsion indices through directional movement away from stimulus sources

- Employ vector analysis of movement paths to calculate significant behavioral changes

This specialized protocol enables precise quantification of how this compound and its combinations disrupt chemically mediated attraction in tick species, providing critical data on target-specific synergistic effects [4].

Mechanistic Insights and Signaling Pathways

Understanding the mechanistic basis of this compound's activity and its synergistic potential requires examination of its effects on insect sensory systems and comparison with established repellent targets. While the specific molecular target of this compound remains uncharacterized, evidence suggests it may interact with odorant binding proteins (OBPs) or chemosensory receptors involved in host location behaviors [4] [6].

Diagram: Proposed mechanism of this compound synergistic repellent action

Recent computational and experimental studies on DEET and natural repellent analogues have revealed that OBP1 inhibition represents a key molecular target for repellent activity. Research demonstrates that DEET directly binds to odorant binding protein 1 (OBP1) in mosquito species, impairing their ability to detect host body odors. Similarly, natural repellents such as ar-turmerone from Curcuma longa have been identified as structural, functional, and pharmacophoric analogues of DEET, operating through similar molecular interactions with OBP1 [6]. This compound may share these molecular targets or interact with complementary sensory pathways, providing a mechanistic foundation for synergistic effects when combined with other repellents.

The differential effectiveness of this compound against tick pheromone detection compared to other repellents suggests it may target specific sensory channels involved in chemostimulation. Studies indicate that this compound successfully disrupts attraction of Amblyomma variegatum to aggregation-attachment pheromone, while DEET, EBAAP, and permethrin show no such effect even at extreme concentrations [4]. This indicates that this compound may interact with unique receptor systems or signal transduction pathways specifically involved in pheromone detection, whereas other repellents may target different sensory modalities. When formulated in combination, these complementary mechanisms would produce enhanced repellent effects through broader disruption of the insect's sensory apparatus.

Diagram: Experimental workflow for evaluating this compound synergies

Research Applications and Safety Considerations

Toxicity and Safety Profile

This compound demonstrates a favorable mammalian toxicity profile with acute oral LD₅₀ values in rats exceeding 1000 mg/kg, classifying it as moderately toxic. Specific toxicological studies report an oral LD₅₀ of 7400 μL/kg in rats, 11,600 μL/kg in mice, 5400 μL/kg in rabbits, and 3200 μL/kg in guinea pigs. Dermal application studies in rabbits show LD₅₀ values exceeding 10 mL/kg, indicating relatively low dermal absorption and toxicity [1] [3]. Chronic toxicity studies involving repeated dermal application in rabbits (180 mL/kg over 13 weeks) resulted primarily in dermatitis without systemic toxicity, suggesting that the compound poses minimal risk when used as a topical repellent at appropriate concentrations [3].

Environmental fate data for this compound remains limited, with no comprehensive information available regarding soil degradation, aqueous photolysis, or hydrolysis characteristics. The compound is predicted to have low bioaccumulation potential based on its calculated log P value, and is classified as having low risk for bioconcentration. Its relatively high water solubility suggests potential mobility in aquatic environments, though monitoring data in environmental matrices is not available. From an ecological perspective, the compound shows no specific alerts for environmental hazards, though complete assessment is limited by data gaps in ecotoxicological parameters [1].

Research Applications and Future Directions

The primary research application for this compound synergies involves developing next-generation repellent formulations that overcome limitations of single-compound approaches. By combining this compound with other repellents having complementary mechanisms of action, researchers can achieve enhanced efficacy, broader spectrum activity, and potentially reduced resistance development in target insect populations. Specific research applications include:

- Military and outdoor personnel protection: Developing extended-duration formulations for use in high-risk arthropod-borne disease regions

- Public health interventions: Creating cost-effective repellent combinations for community-level protection against mosquito-borne diseases

- Agricultural and veterinary applications: Formulating repellents for livestock protection and crop pest management

- Resistance management: Utilizing multi-mechanism approaches to counter insect resistance to established repellents

Future research directions should focus on mechanistic elucidation of this compound's molecular targets, comprehensive synergy mapping with various repellent classes, formulation optimization for specific application scenarios, and field validation of laboratory-established synergistic effects. Particularly promising research avenues include investigating this compound combinations with natural repellents such as β-caryophyllene oxide, vetiver oil, and ar-turmerone, which may offer enhanced safety profiles while maintaining efficacy through complementary mechanisms of action [5] [6].

Conclusion

This compound represents a historically significant insect repellent with demonstrated efficacy against multiple biting insect species and unique effectiveness against tick pheromone-mediated attraction. The compound's distinct mechanism of action, favorable mammalian toxicity profile, and proven performance in synergistic historical formulations make it a valuable candidate for continued research and development. Application of modern repellent testing methodologies, including excito-repellency assays and locomotor compensator systems, enables quantitative evaluation of this compound combinations with other repellents to identify synergistic effects. Through strategic formulation with complementary compounds, this compound can contribute to next-generation repellent products offering enhanced protection against arthropod vectors of human disease.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Insect repellent - Wikipedia [en.wikipedia.org]

- 3. | CAS#:532-34-3 | Chemsrc this compound [chemsrc.com]

- 4. In vitro assays for repellents and deterrents for ticks: differing effects... [pubmed.ncbi.nlm.nih.gov]

- 5. and Irritant Effects of a Mixture of... Synergistic Repellent [pmc.ncbi.nlm.nih.gov]

- 6. Molecular insights on ar-turmerone as a structural, functional and... [nature.com]

Comprehensive Application Notes and Protocols: Butopyronoxyl in Controlled Release Systems

Introduction to Butopyronoxyl and Controlled Release Principles